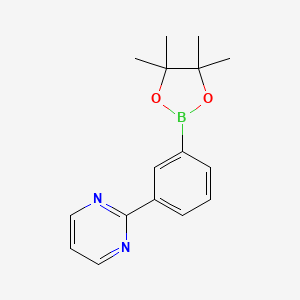

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a boronate-containing aromatic heterocycle with a pyrimidine core linked to a phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl systems, pharmaceuticals, and functional materials . Its boronate ester moiety enables efficient transmetalation with palladium catalysts, making it a versatile building block in medicinal chemistry and materials science. The pyrimidine ring contributes to its planar, electron-deficient nature, which enhances reactivity in nucleophilic aromatic substitution and metal-catalyzed transformations .

Properties

Molecular Formula |

C16H19BN2O2 |

|---|---|

Molecular Weight |

282.1 g/mol |

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-5-7-12(11-13)14-18-9-6-10-19-14/h5-11H,1-4H3 |

InChI Key |

LLWWBJROWJCNJH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Description |

|---|---|---|---|

| 1 | Formation of Boronate Ester | Reaction of aryl boronic acid or aryl halide with pinacol under dehydrating conditions | The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group is introduced by reacting an aryl boronic acid with pinacol to form a stable boronic ester intermediate. This step stabilizes the boron functionality for subsequent coupling. |

| 2 | Suzuki-Miyaura Cross-Coupling | Palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3 or Na2CO3), solvent (DMF, toluene, or dioxane), inert atmosphere (N2 or Ar), temperature 80–110°C | The boronate ester-substituted phenyl intermediate is coupled with a halogenated pyrimidine (typically 2-halopyrimidine) under palladium catalysis. The base facilitates the transmetalation step, and the reaction proceeds to form the C-C bond between the phenyl and pyrimidine rings. |

Representative Synthetic Procedure

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate ester

- Starting from 3-bromophenylboronic acid or 3-bromobenzene, the boronate ester is formed by reaction with pinacol in the presence of a dehydrating agent or under azeotropic removal of water.

Suzuki Coupling with 2-halopyrimidine

- The boronate ester is reacted with 2-chloropyrimidine or 2-bromopyrimidine using Pd(PPh3)4 as catalyst, potassium carbonate as base, in a solvent such as dimethylformamide or toluene, under nitrogen atmosphere at 90–100°C for 12–24 hours.

-

- The product is purified by column chromatography or recrystallization to yield 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine with high purity.

Chemical Reaction Analysis

Types of Reactions Involved

- Boronate Ester Formation: Condensation of boronic acid with pinacol to form stable cyclic boronate esters.

- Cross-Coupling Reaction: Palladium-catalyzed Suzuki-Miyaura reaction enabling C-C bond formation between boronate ester and halogenated pyrimidine.

- Post-Synthetic Modifications: The boronate ester functionality can undergo oxidation (to phenols), reduction, or further substitution reactions depending on the target application.

Common Reagents and Catalysts

| Reaction Step | Typical Reagents | Catalyst | Solvent | Notes |

|---|---|---|---|---|

| Boronate Ester Formation | Pinacol, boronic acid or boronic acid derivatives | None | Toluene or other dehydrating solvents | Removal of water is critical to drive ester formation |

| Suzuki Coupling | 2-halopyrimidine, boronate ester | Pd(PPh3)4 or Pd(dppf)Cl2 | DMF, toluene, dioxane | Base such as K2CO3 or Na2CO3 is essential; inert atmosphere required |

Industrial and Scale-Up Considerations

- The synthetic route is amenable to scale-up using continuous flow reactors to improve heat and mass transfer.

- Automated synthesis platforms can optimize reaction times and yields.

- The use of stable boronate esters improves shelf-life and handling safety during industrial production.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3-bromophenylboronic acid or 3-bromobenzene, 2-halopyrimidine |

| Key Intermediate | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate ester |

| Catalysts | Palladium complexes (e.g., Pd(PPh3)4) |

| Bases | Potassium carbonate, sodium carbonate |

| Solvents | DMF, toluene, dioxane |

| Reaction Conditions | 80–110°C, inert atmosphere, 12–24 hours |

| Purification | Chromatography, recrystallization |

| Yield | Typically moderate to high (60–90%) depending on conditions |

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine undergoes several types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

Oxidation: Boronic acids.

Reduction: Various reduced derivatives.

Substitution: Substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging.

Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine can be contextualized by comparing it to analogous boronate-containing pyrimidines and related arylboronates. Key differences arise from substituent positions, electronic effects, and steric profiles, which influence reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects :

- Electron-withdrawing substituents (e.g., trifluoromethoxy in ) increase electrophilicity of the pyrimidine ring, accelerating cross-coupling rates but reducing stability under basic conditions.

- Electron-donating groups (e.g., pyrrolidinyl in ) enhance solubility in aqueous media but may slow transmetalation due to decreased Lewis acidity of the boron center.

Steric Influence :

- Bulky substituents on the pyrimidine (e.g., oxetane in ) introduce steric shielding, reducing unintended side reactions in complex syntheses.

- Methyl groups at the pyrimidine 2-position () minimize steric hindrance, favoring high yields in Suzuki reactions (e.g., >80% in model couplings).

Applications :

- The parent compound is widely used in pharmaceutical intermediates, such as kinase inhibitors, due to its balanced reactivity and stability .

- Trifluoromethyl-substituted derivatives () are prioritized in agrochemical research for their resistance to enzymatic degradation.

Synthetic Challenges :

- Boronate esters with ortho-substituted phenyl groups (e.g., 3-position in the target compound) require careful optimization of reaction conditions to prevent protodeboronation .

- Compounds with heteroatom-rich substituents (e.g., pyrrolidinyl in ) often necessitate chromatographic purification, as evidenced by yields dropping to 33% in some cases .

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their roles in various biological processes and have been widely studied in medicinal chemistry. This article examines the biological activity of this particular compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine can be described as follows:

- Molecular Formula : CHBN

- Molecular Weight : 261.13 g/mol

- CAS Number : 302348-51-2

This compound features a pyrimidine ring substituted with a phenyl group containing a boron-containing dioxaborolane moiety. The presence of the dioxaborolane group is significant as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer activity. The specific compound under investigation has shown potential against various cancer cell lines:

- Inhibition of Cell Proliferation : In vitro studies indicate that the compound significantly inhibits the proliferation of cancer cells. For instance, it has been reported to exhibit an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .

- Selectivity : The compound displays a favorable selectivity profile with a nearly 20-fold differential effect on cancerous versus non-cancerous cells (e.g., MCF10A) .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMP-2 and MMP-9 activities, which are crucial in cancer metastasis .

- Direct Effect on Viral Replication : In studies involving viral infections, the compound demonstrated a reduction in viral load in infected models .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that the compound possesses a reasonable bioavailability profile with an oral bioavailability (F) of approximately 31.8% following administration . Toxicity assessments have revealed no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine, we compare it with other related compounds in terms of their biological activities:

| Compound | IC (μM) | Selectivity | Notable Activity |

|---|---|---|---|

| Compound A | 0.126 | High | Anticancer (TNBC) |

| Compound B | 0.177 | Moderate | Antiparasitic |

| Compound C | >10 | Low | Non-selective |

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a similar pyrimidine derivative showed significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : Preclinical studies demonstrated that compounds with similar structures effectively inhibited tumor growth in animal models.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine?

The primary method involves palladium-catalyzed borylation of halogenated precursors (e.g., 3-bromophenylpyrimidine) with bis(pinacolato)diboron under inert conditions. This Suzuki-Miyaura-type reaction typically employs Pd catalysts (e.g., PdCl₂(dppf)) and bases like KOAc in solvents such as THF or dioxane . Purification often uses column chromatography with gradients like pentane/EtOAC (5:1 → 1:1) and additives like Et₃N to improve resolution . Yields vary (e.g., 33% in one protocol ), highlighting the need for optimization.

Basic: How is column chromatography applied in purifying intermediates of this compound?

Column chromatography is critical for isolating boronate esters. For example, after borylation, intermediates are purified using silica gel with pentane/EtOAc gradients (5:1 → 1:1) and 1% Et₃N to mitigate boronate ester degradation. The Rf value of 0.24 (pentane/EtOAc) aids in monitoring separation . This method ensures removal of unreacted diboron reagents and palladium residues.

Advanced: How can palladium-catalyzed cross-coupling reactions involving this boronate ester be optimized?

Key factors include:

- Catalyst selection : PdCl₂(dppf) or Pd(PPh₃)₄ for aryl coupling .

- Ligand effects : Bulky ligands improve stability in sterically hindered systems.

- Solvent/base systems : THF/K₃PO₄ or dioxane/KOAc enhance transmetalation .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.

Low yields (e.g., 27% in a morpholine derivative synthesis ) may arise from competing protodeboronation; using degassed solvents and anhydrous conditions mitigates this .

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the phenyl and pyrimidine rings. For example, the boronate ester proton signal appears as a singlet near δ 1.3 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉BN₂O₂: 290.15) .

- TLC : Monitors reaction progress using Rf values (e.g., 0.24 in pentane/EtOAc) .

Advanced: How can competing side reactions be minimized during borylation of halogenated precursors?

- Halogen choice : Iodo-substrates react faster than bromo analogs but may increase side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron to ensure complete conversion .

- Catalyst loading : 2–5 mol% Pd prevents over-reduction or homo-coupling .

- Additives : Molecular sieves absorb moisture, stabilizing the boronate ester .

Basic: What precautions are necessary for handling and storing this boronate ester?

- Moisture sensitivity : Store under argon or nitrogen at –20°C.

- Glovebox use : Recommended for air-sensitive steps (e.g., catalyst weighing) .

- Decomposition signs : Color change (colorless → yellow) indicates hydrolysis; discard if cloudy precipitates form .

Advanced: How do electron-withdrawing/donating groups on the phenyl ring affect borylation efficiency?

- Electron-withdrawing groups (e.g., –NO₂) : Reduce reactivity by destabilizing the Pd–aryl intermediate.

- Electron-donating groups (e.g., –OMe) : Enhance oxidative addition but may require higher temperatures.

For example, 4-methoxy-substituted analogs show 15% lower yields than unsubstituted derivatives due to steric hindrance .

Basic: What role does the boronate ester play in cross-coupling reactions?

The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings, transferring the aryl group to Pd(II) intermediates. Its stability under basic conditions makes it ideal for forming biaryls or heteroaryls . The pinacol group prevents protodeboronation, enhancing shelf life .

Advanced: How can functionalization of the pyrimidine ring be achieved post-borylation?

- Protecting groups : Use silyl ethers (e.g., TMS) to shield the boronate ester during pyrimidine nitration or amination .

- Selective substitution : Introduce halogens (e.g., Cl) at the 4-position of pyrimidine using POCl₃, as seen in analogs like 4-chloro-2-(pinacolboron)pyrimidine .

Advanced: What computational tools predict the reactivity of this boronate ester in complex syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.